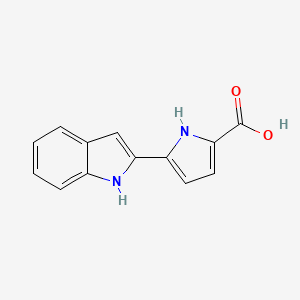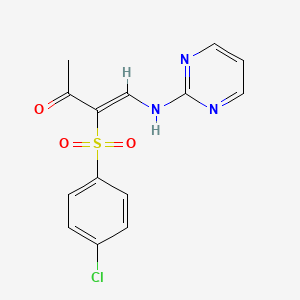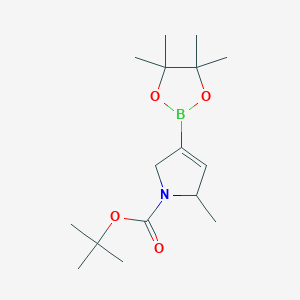
Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While I don’t have the specific synthesis for this compound, a common method to introduce the boronic ester group is through a Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the five-membered pyrrole ring, with the boronic ester and tert-butyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The boronic ester group in this compound can participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is used to form carbon-carbon bonds between two different organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the boronic ester group could make it susceptible to hydrolysis under certain conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate and related compounds have been extensively studied for their synthesis and structural analysis. These compounds are significant intermediates in the synthesis of various derivatives, with their structures confirmed through various spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has been acquired through substitution reactions, with its structure corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS, and further analyzed using density functional theory (DFT) to reveal its physicochemical features (Ye et al., 2021).
Intermediate for Biologically Active Compounds
These tert-butyl compounds serve as crucial intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for crizotinib, showcasing the compound's role in the development of therapeutic agents (Kong et al., 2016).
Polymer Chemistry
In polymer chemistry, derivatives of tert-butyl compounds are synthesized and characterized for their potential applications. Aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone, for example, have been synthesized, offering insights into the thermal stability and solubility of these polymers, which could have implications for materials science (Yang et al., 1999).
Organic Synthesis and Medicinal Chemistry
These tert-butyl compounds are also explored for their roles in organic synthesis and medicinal chemistry, serving as intermediates for the synthesis of small molecule anticancer drugs and other biologically active molecules. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as a significant intermediate for anticancer drugs, with a focus on its high yield synthetic method (Zhang et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s known that the compound contains a boronic ester group, which is often involved in suzuki-miyaura cross-coupling reactions . This suggests that it may interact with its targets through covalent bonding .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been used as intermediates in the synthesis of various bioactive molecules . Therefore, it’s possible that this compound could affect multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
Given its complex structure, it’s likely that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound. Specific details about how these factors influence the compound’s action are currently unknown .
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9,11H,10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVCZWHPCYTOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2941635.png)
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)
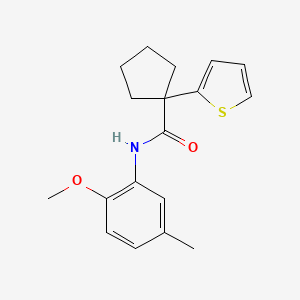
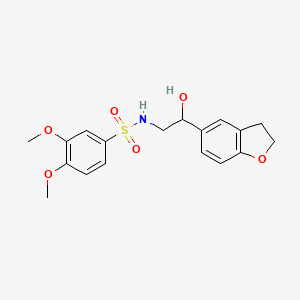
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)
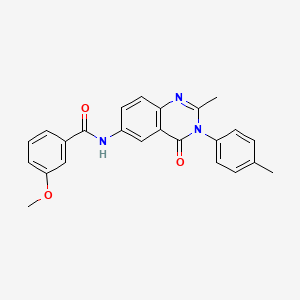
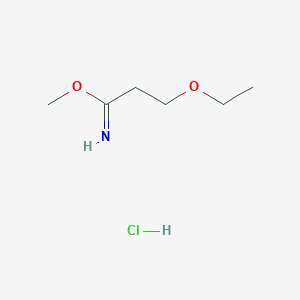
![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)
